Lead dithiocyanate
Overview
Description
MIL-L-64 A Beilstein/REAXYS Number: 3687984 City Chemical manufactures high purity Lead Thiocyanate, CAS 592-87-0 in bulk quantity. Lead thiocyanate is a white to off-white crystalline powder that is slightly soluble in water. Purity > 99.8%
Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing.
Scientific Research Applications
1. Environmental Monitoring
Lead dithiocyanate has significant applications in environmental monitoring, particularly in the detection of lead in water. A study by Zhou, Zhao, and Xie (2011) established a method using dispersive liquid-liquid microextraction (DLLME) and atomic fluorescence spectrometry, with dithizone as the chelating agent. This method effectively determined lead levels in environmental water samples, showing high precision and good linear range for lead concentration detection (Zhou, Zhao, & Xie, 2011).
2. Optosensor Development
Dithizone immobilized on XAD-4 resin was used in developing an optosensor for lead, as studied by Oliveira and Narayanaswamy (1992). This sensor effectively determined lead concentrations in solutions, showcasing the potential of dithizone in sensor technology (Oliveira & Narayanaswamy, 1992).
3. Cosmetic Industry Analysis
In the cosmetic industry, trace amounts of lead in raw materials and products are determined using dithizone methods. Havashi et al. (1975) demonstrated that atomic absorption methods, including direct and extraction methods, effectively determine lead in various cosmetic samples, indicating the adaptability of dithizone-based techniques in diverse sample types (Havashi, Koyama, Kobayashi, & Kano, 1975).
4. Food Safety Analysis
In food safety analysis, this compound plays a crucial role. Cheng, Ma, and Wu (2014) developed a method for enriching and separating lead via solid-phase extraction as a dithizone chelate on an ionic liquid modified silica gel. This technique, applied in flame atomic absorption spectrometric determination, showcased high precision and sensitivity for trace lead in food samples (Cheng, Ma, & Wu, 2014).
5. Forensic Sciences
This compound is also utilized in forensic sciences. McGinnis, Thornton, and Espinoza (1987) discussed the use of the dithizone test for confirming projectile wipes, demonstrating its specificity and applicability in forensic investigations (McGinnis, Thornton, & Espinoza, 1987).
Mechanism of Action
Target of Action
Lead(II) thiocyanate, also known as Lead dithiocyanate, is a compound that primarily targets enzymatic reactions . It acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .
Mode of Action
The compound interacts with its targets by inhibiting their normal function. This inhibition occurs when the compound binds to the enzyme, altering its structure and preventing it from catalyzing its specific reaction .
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The primary result of Lead(II) thiocyanate’s action is the inhibition of enzymatic reactions . This can lead to a disruption in the normal functioning of biological systems. Additionally, exposure to Lead(II) thiocyanate can cause lead poisoning if ingested or inhaled . Symptoms include gastrointestinal disorders, irritation of the digestive tract, leg cramps, muscle weakness, and paresthesia . High doses can result in coma or death .
Action Environment
The action of Lead(II) thiocyanate is influenced by environmental factors. For instance, when exposed to UV or visible light, Lead(II) thiocyanate will turn yellow due to the presence of sulfur . Additionally, it is violently oxidized by nitric acid and will release hydrogen cyanide gas after contact with acid, which is toxic . High amounts of heat, such as that produced in a house fire, will release sulfur dioxide gas, also toxic .
Safety and Hazards
Future Directions
Recent advances in photochemical and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent . This could be a potential future direction for the study of Lead dithiocyanate and other similar compounds .
Properties
IUPAC Name |
lead(2+);dithiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNINGUKUJWZTH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2PbS2, Pb(CNS)2 | |
Record name | LEAD THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3750 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lead(II) thiocyanate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lead(II)_thiocyanate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890513 | |
Record name | Thiocyanic acid lead(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing., White to yellow crystals; [CAMEO] | |
Record name | LEAD THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3750 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lead(II) thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1932 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.05 g/100 cc water at 20 °C, Soluble in 200 parts cold water and 50 parts warm water. Soluble in alkali hydroxide and thiocyanate solutions, Soluble in potassium thiocyanate, nitric acid; slightly soluble in cold water; decomposes in hot water. | |
Record name | LEAD THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.82 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.82 at 20 °C | |
Record name | LEAD THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3750 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LEAD THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or light yellow crystalline powder | |
CAS No. |
592-87-0 | |
Record name | LEAD THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3750 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lead thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, lead(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid lead(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead dithiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEAD THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7977FZ765Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEAD THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
374 °F, 190 °C, DECOMPOSES | |
Record name | Lead(II) thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1932 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | LEAD THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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